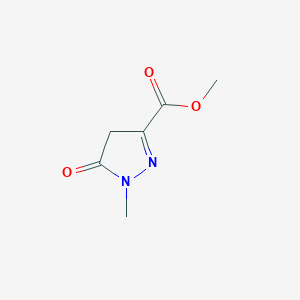
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid
Descripción general
Descripción
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 . The compound is a brown solid .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-6-methoxyquinoline-4-carboxylic acid consists of a quinoline backbone with a hydroxy group at the 3rd position, a methoxy group at the 6th position, and a carboxylic acid group at the 4th position .Physical And Chemical Properties Analysis
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid is a brown solid . It has a molecular weight of 219.2 . The compound’s storage temperature is 0-5 degrees Celsius .Aplicaciones Científicas De Investigación
Natural Source and Isolation
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid, a derivative of quinoline carboxylic acid, has been identified in natural sources. A study by Starratt and Caveney (1996) reported the isolation of a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (also known as 6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica. This discovery underlines the presence of quinoline carboxylic acids in plant species and suggests potential biological activities worth exploring (Starratt & Caveney, 1996).
Synthesis and Pharmaceutical Applications
In pharmaceutical research, derivatives of quinoline carboxylic acids are synthesized for various purposes. Forró et al. (2016) described an efficient method for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators for nuclear receptors. This process involved the use of Candida antarctica lipase B, showcasing the compound’s significance in synthesizing biologically active molecules (Forró et al., 2016).
Biochemical Studies
Quinoline carboxylic acids have been studied for their effects on biological systems. Nakagawa et al. (1996) synthesized several tetrahydroisoquinoline-3-carboxylic acids, including derivatives with hydroxy and methoxy groups, and investigated their effects on the locomotor activity of mice. These compounds, found in the brain, suggest a potential physiological role for such chemicals (Nakagawa et al., 1996).
Fluorescence and Biomedical Analysis
In the field of biomedical analysis, the fluorescent properties of quinoline derivatives are utilized. Hirano et al. (2004) described a novel fluorophore, 6-methoxy-4-quinolone, which showed strong fluorescence in a wide pH range, indicating its potential as a fluorescent labeling reagent in biological studies. This highlights the utility of quinoline derivatives in analytical chemistry and bioimaging applications (Hirano et al., 2004).
Propiedades
IUPAC Name |
3-hydroxy-6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(11(14)15)9(13)5-12-8/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQHOLUIMHXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methoxyquinoline-4-carboxylic acid | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)




![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)



